molecular formula C11H10BrNO2 B7483709 7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide

Cat. No.: B7483709
M. Wt: 268.11 g/mol
InChI Key: RWYUMVCMLCBALW-UHFFFAOYSA-N
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Description

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This compound is characterized by the presence of a bromine atom at the 7th position and a carboxamide group at the 2nd position of the benzofuran ring, with N,N-dimethyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 7-bromobenzofuran with N,N-dimethylformamide (DMF) in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amide formation using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in binding to biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    7-Bromobenzofuran: Lacks the carboxamide group but shares the bromine substitution.

    N,N-Dimethyl-benzofuran-2-carboxamide: Lacks the bromine atom but has the carboxamide group.

    Benzofuran: The parent compound without any substitutions.

Uniqueness

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide is unique due to the combination of bromine and N,N-dimethyl carboxamide substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-bromo-N,N-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13(2)11(14)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUMVCMLCBALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-hydroxybenzaldehyde (5 g, 24.87 mmol), 2-chloro-N,N-dimethylacetamide (3.33 ml, 32.34 mmol) and potassium carbonate (6.88 g, 49.75 mmol) in DMF (60 ml) was heated at reflux for 1 h. The solids were filtered off and the filtrate was concentrated. The residue was taken up in ethyl acetate and washed with sat. NaCl(aq). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was dried with sodium sulfate, filtered and concentrated to give the title compound (6.63 g, 99%) as a crude product which was used as such in subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

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